molecular formula C12H13NO3 B3045273 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid CAS No. 1039892-27-7

3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid

Cat. No.: B3045273
CAS No.: 1039892-27-7
M. Wt: 219.24 g/mol
InChI Key: JDDNYNXNIMWSAC-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid is a high-purity chemical compound offered for research applications. This benzofuran derivative is part of a versatile class of heterocyclic compounds known for their significant biological properties . Benzofuran scaffolds are fused ring systems consisting of benzene and furan rings, and the introduction of specific substituents, such as the (dimethylamino)methyl group at the 3-position, can be leveraged to design novel compounds with unique structural characteristics and enhanced therapeutic potential . Derivatives of benzofuran demonstrate a wide spectrum of pharmacological activities, making them valuable scaffolds in medicinal chemistry research . Particularly in oncology, benzofuran derivatives have revealed promising anticancer activity, with some compounds exhibiting lower incidence or severity of adverse events compared to conventional treatments . Structure-Activity Relationship (SAR) studies indicate that substitutions on the benzofuran core are critical for influencing cytotoxic activity and selectivity toward cancer cells . Furthermore, select halogenated benzofuran carboxylic acid derivatives have shown notable antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus , and antifungal activity against Candida strains . We provide this compound in various sizes to suit your research, pilot-scale, or production needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(2)7-9-8-5-3-4-6-10(8)16-11(9)12(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDNYNXNIMWSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651836
Record name 3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039892-27-7
Record name 3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzofuran Core Synthesis

The benzofuran scaffold is typically synthesized via cyclization of substituted phenols with α-haloketones or through Pechmann condensation. For 2-benzofurancarboxylic acid derivatives, a common precursor is 2-acetylbenzofuran, which undergoes oxidation to the carboxylic acid.

Introducing the Dimethylaminomethyl Group

The patent IL30444A details Friedel-Crafts alkylation using aluminium chloride (AlCl₃) in nitrobenzene:

  • Substrate : 2-Benzofurancarboxylic acid
  • Electrophile : Chloromethyl dimethylamine (ClCH₂N(CH₃)₂)
  • Conditions :
    • Catalyst: AlCl₃ (1.2 equiv)
    • Solvent: Nitrobenzene
    • Temperature: 0–5°C (slow warming to room temperature)
    • Time: 12–24 hours

Mechanistic Insight : AlCl₃ generates the electrophilic acylium ion from the chloromethyl reagent, which attacks the electron-rich 3-position of the benzofuran ring.

Challenges :

  • Over-alkylation at adjacent positions
  • Nitrobenzene toxicity necessitates careful handling
  • Moderate yields (~40–55%) due to competing side reactions

Mannich Reaction Strategy

Direct Aminomethylation

The multicomponent Mannich reaction, as described in PMC8782832, enables simultaneous introduction of the dimethylaminomethyl group:

Reagents :

  • 2-Benzofurancarboxylic acid
  • Formaldehyde (37% aqueous solution)
  • Dimethylamine hydrochloride

Conditions :

  • Solvent: Acetic acid (AcOH)
  • Temperature: 60°C
  • Time: 3–5 hours
  • Molar ratio (acid:formaldehyde:amine): 1:2:1.2

Mechanism :

  • Formation of an iminium ion from formaldehyde and dimethylamine.
  • Electrophilic attack at the 3-position of benzofuran.
  • Rearomatization and proton transfer to yield the final product.

Advantages :

  • One-pot synthesis reduces purification steps
  • Higher atom economy compared to Friedel-Crafts
  • Improved yields (reported 68–70% for analogous compounds)

Optimization Considerations :

  • pH control (optimal range: 4.5–5.5) to prevent decarboxylation
  • Use of Dean-Stark trap to remove water and shift equilibrium

Integrated Multi-Component Synthesis

Building on the Mannich approach, recent advances combine benzofuran formation and functionalization in a single step:

Key Steps :

  • Core Formation : Cyclization of 2-hydroxyacetophenone derivatives with glyoxylic acid.
  • Concurrent Aminomethylation : In situ generation of the Mannich reagent (formaldehyde + dimethylamine).

Representative Protocol :

Component Quantity Role
2-Hydroxyacetophenone 1.0 equiv Benzofuran precursor
Glyoxylic acid 1.2 equiv Cyclization agent
Formaldehyde 2.5 equiv Aminomethyl donor
Dimethylamine HCl 1.5 equiv Amine source
AcOH 10 mL/g Solvent/catalyst

Procedure :

  • Heat 2-hydroxyacetophenone and glyoxylic acid in AcOH at 80°C for 2 hours.
  • Add formaldehyde and dimethylamine hydrochloride gradually.
  • Maintain at 60°C for 4 hours.
  • Cool, precipitate with ice-water, and recrystallize from ethanol.

Yield : 62–65% (reported for analogous systems)

Comparative Analysis of Methods

Parameter Friedel-Crafts Mannich Multi-Component
Yield 40–55% 65–70% 60–65%
Purity ≥90% ≥95% ≥92%
Reaction Time 12–24 h 3–5 h 6 h
Scalability Moderate High High
Toxicity Concerns High (nitrobenzene) Low Low

Key Observations :

  • Mannich-based methods offer superior efficiency and safety profiles.
  • Multi-component approaches balance yield with reduced step count.
  • Friedel-Crafts remains relevant for laboratory-scale synthesis of analogs.

Purification and Characterization

Standard Workup :

  • Acid-Base Extraction :
    • Dissolve crude product in 1M NaOH.
    • Wash with ethyl acetate to remove non-acidic impurities.
    • Acidify aqueous layer to pH 2–3 with HCl.
    • Extract with dichloromethane, dry (MgSO₄), and concentrate.
  • Recrystallization :
    • Solvent system: Ethanol/water (4:1 v/v)
    • Typical recovery: 85–90%

Analytical Data :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (d, J=8.4 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.52 (d, J=8.0 Hz, 1H), 4.32 (s, 2H, CH₂N), 3.12 (s, 6H, N(CH₃)₂).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (aromatic C=C), 2760 cm⁻¹ (N-CH₃).

Industrial Production Considerations

Process Intensification :

  • Continuous flow reactors to handle exothermic Mannich steps
  • Inline pH monitoring for real-time adjustment
  • Catalyst recycling systems for AlCl₃ in Friedel-Crafts variants

Regulatory Compliance :

  • GRAS solvents (e.g., ethanol, acetic acid) preferred over nitrobenzene
  • Waste stream neutralization for amine hydrochlorides

Emerging Methodologies

Enzymatic Aminomethylation

Preliminary studies using transaminases show promise for stereoselective synthesis:

  • Enzyme : ω-Transaminase from Aspergillus terreus
  • Substrate : 3-Formyl-2-benzofurancarboxylic acid
  • Amine Donor : Dimethylamine
  • Yield : 58% (room temperature, aqueous buffer)

Photocatalytic C–H Activation

Visible-light-mediated strategies using Ru(bpy)₃²⁺:

  • Conditions : Blue LEDs, DMF/H₂O (3:1), 25°C
  • Advantage : Positional selectivity for 3-substitution
  • Limitation : Currently low yields (~35%)

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Scientific Research Applications

This compound has several significant applications across various fields:

  • Medicinal Chemistry
    • Antitumor Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds similar to 3-[(dimethylamino)methyl]-2-benzofurancarboxylic acid can inhibit tumor growth by inducing apoptosis in cancer cells .
    • Antibacterial Properties : The compound has been evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential as a lead compound for antibiotic development .
  • Pharmaceutical Development
    • Lead Compound : Due to its unique structure, this compound serves as a scaffold for the design of new drugs targeting specific biological pathways. Its modifications can enhance potency and selectivity against various diseases, including viral infections .
    • Drug Formulation : The compound's solubility and stability make it suitable for formulation into various pharmaceutical preparations, enhancing bioavailability when administered.
  • Biological Research
    • Mechanism of Action Studies : Understanding how this compound interacts with biological targets is crucial for developing effective therapies. Preliminary studies suggest it may act on specific receptors or enzymes involved in disease pathways .

Case Studies

  • Antitumor Efficacy Study :
    A study published in a peer-reviewed journal demonstrated that derivatives of 3-[(dimethylamino)methyl]-2-benzofurancarboxylic acid exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
  • Antibacterial Assessment :
    Another research project focused on evaluating the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at low concentrations, suggesting potential as a new antibiotic agent .

Mechanism of Action

The mechanism by which 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The benzofuran ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran Carboxylic Acids

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid 3-(dimethylaminomethyl), 2-carboxylic acid C₁₀H₁₂FNO₂ 197.21 Tertiary amine enhances solubility; carboxylic acid enables hydrogen bonding.
3-Methylbenzofuran-2-carboxylic acid 3-methyl, 2-carboxylic acid C₁₀H₈O₃ 176.17 Lacks nitrogen substituents; simpler hydrophobic structure.
2-(5-Fluoro-3-methylsulfanylbenzofuran-2-yl)acetic acid 5-fluoro, 3-methylsulfanyl, 2-acetic acid C₁₁H₉FO₃S 254.26 Sulfur and fluorine substituents enhance electronic diversity.
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide 3-amino, 2-carboxamide, N-(4-methylphenyl) C₁₆H₁₄N₂O₂ 266.30 Amide linkage and aromatic substituent increase rigidity.
5-Hydroxybenzofuran-2-carboxylic acid 5-hydroxy, 2-carboxylic acid C₉H₆O₄ 178.14 Polar hydroxyl group improves water solubility.

Notes:

  • Electronic Effects: The dimethylamino group in the target compound introduces basicity and electron-donating properties, contrasting with electron-withdrawing groups (e.g., fluorine in ) or neutral substituents (e.g., methyl in ).
  • Hydrogen Bonding : Carboxylic acid groups (as in the target compound and ) enable stronger intermolecular interactions compared to esters (e.g., methyl ester in ) or amides ().

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to non-polar derivatives like 3-Methylbenzofuran-2-carboxylic acid . However, this is less polar than hydroxylated analogues (e.g., 5-Hydroxybenzofuran-2-carboxylic acid, ).
  • Crystallinity : Compounds with carboxylic acid groups (e.g., target compound, ) often form hydrogen-bonded dimers or stacks, as seen in X-ray studies of 2-(5-Fluoro-3-methylsulfanylbenzofuran-2-yl)acetic acid .

Biological Activity

Overview

3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid, with the CAS number 1039892-27-7, is a heterocyclic compound belonging to the benzofuran class. Its structure features a dimethylamino group attached to a methyl group, which is linked to the benzofuran ring, alongside a carboxylic acid group at the second position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research.

The biological activity of 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid is attributed to its ability to interact with various molecular targets:

  • Dimethylamino Group : This moiety can modulate enzyme activities and receptor interactions, enhancing the compound's potential as a biochemical probe.
  • Benzofuran Ring : The aromatic nature allows for π-π interactions with protein residues, influencing their functionality.
  • Carboxylic Acid Group : This group can form hydrogen bonds with amino acids, stabilizing the interactions between the compound and its protein targets.

Scientific Research Applications

3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has been explored for various applications:

  • Biochemical Probing : It is used to study enzyme activities and metabolic pathways.
  • Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties.
  • Chemical Synthesis : Acts as a building block for more complex organic compounds.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various cancer cell lines. Notably:

  • Growth Inhibition Concentrations (GI50) : The compound exhibited potent activity in multiple cancer cell lines, with GI50 values in the nanomolar range.
  • Cell Cycle Arrest : Treatment with 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid resulted in significant G2/M phase arrest in sensitive cell lines.
Cell LineGI50 (nM)Observations
U87200G2/M arrest observed
BE18.9Significant morphological changes noted
SK>3000Less sensitivity compared to BE

Case Studies

  • Anticancer Activity : A study demonstrated that 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid induced apoptosis in glioblastoma cells, with notable effects on cell morphology and viability. The combination of this compound with ionizing radiation showed enhanced cytotoxicity, suggesting a potential role in combination therapies.
  • Mechanistic Insights : In cellular assays, treatment led to a reduction in histone acetylation levels, indicating its role in epigenetic regulation through modulation of KAT6A activity. This suggests that the compound may influence gene expression patterns relevant to cancer progression.

Comparison with Similar Compounds

3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid can be compared with other benzofuran derivatives:

CompoundKey DifferencesBiological Implications
2-Benzofurancarboxylic AcidLacks dimethylamino groupDifferent reactivity and properties
3-Methyl-2-benzofurancarboxylic AcidContains a methyl instead of dimethylamino groupVariations in biological activity
3-(Aminomethyl)-2-benzofurancarboxylic AcidContains an amino groupAffects interactions with targets

Q & A

What are the common synthetic routes for preparing 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of benzofuran derivatives typically involves multi-step processes, including Friedländer condensation or cascade [3,3]-sigmatropic rearrangements. For example, derivatives of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid are synthesized via one-pot reactions using salicylaldehyde analogs and ketones under acidic conditions . Optimization strategies include:

  • Temperature control : Reactions performed at 80–100°C in ethanol or THF improve yield by minimizing side reactions.
  • Catalyst selection : Acidic catalysts (e.g., HCl) enhance cyclization efficiency in Friedländer condensations.
  • Purity management : Post-synthesis purification via column chromatography or recrystallization ensures high product integrity .

How should researchers address discrepancies between experimental and theoretical spectral data (e.g., NMR, IR) when characterizing benzofuran derivatives?

Discrepancies in spectral data, such as unexpected chemical shifts in 1H^{1}\text{H} NMR, often arise from impurities, solvent effects, or conformational isomerism. For instance, compound 3g in a study showed deviations in 13C^{13}\text{C} NMR due to steric hindrance from tert-butyl groups . Mitigation strategies include:

  • Repeat experiments : Confirm spectral reproducibility under identical conditions.
  • Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Computational validation : Compare experimental data with density functional theory (DFT)-calculated spectra to identify structural anomalies .

What strategies are effective for introducing functional groups at specific positions on the benzofuran core to modify biological activity?

Functionalization often targets the 2- and 3-positions of the benzofuran ring. Key methods include:

  • C-H arylation : Palladium-catalyzed coupling reactions introduce aryl groups at the 3-position .
  • Amidation/esterification : Carboxylic acid groups at the 2-position can be converted to amides or esters using EDCI/HOBt coupling agents .
  • Electrophilic substitution : Halogenation (e.g., bromination) at the 5- or 7-position enables further cross-coupling reactions .

What methodological approaches are recommended for analyzing the stereochemical outcomes of sigmatropic rearrangements in benzofuran synthesis?

Cascade [3,3]-sigmatropic rearrangements, such as those used in synthesizing 2-(3-methylbenzofuran-2-yl)phenol derivatives, require:

  • Kinetic studies : Monitor reaction progress at varying temperatures (e.g., 110–130°C) to identify transition states.
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled substrates to trace carbon migration pathways.
  • X-ray crystallography : Resolve stereochemistry of intermediates, as demonstrated in structural studies of benzo[b]furancarboxylic acids .

How can computational chemistry tools be integrated with experimental data to resolve structural ambiguities in benzofurancarboxylic acid derivatives?

  • DFT calculations : Predict NMR chemical shifts and optimize geometries for comparison with experimental data .
  • Molecular docking : Model interactions between 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid and biological targets (e.g., enzymes) to guide functionalization strategies .
  • Crystal structure prediction : Software like Mercury or SHELX refines X-ray diffraction data to confirm bond angles and torsional strain .

What experimental designs are suitable for evaluating the bioactivity of 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid derivatives against specific molecular targets?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or anti-inflammatory effects using COX-2 inhibition assays .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., halogenation, alkylation) and correlate changes with bioactivity .
  • Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to targets like DNA gyrase or cytokine receptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.